molecular formula C11H12N2O2 B7902992 a-amino-1H-Indole-2-propanoic acid

a-amino-1H-Indole-2-propanoic acid

Cat. No.: B7902992
M. Wt: 204.22 g/mol
InChI Key: KYNMONSTYCGIDJ-UHFFFAOYSA-N
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Description

α-Amino-1H-indole-2-propanoic acid is a heterocyclic compound featuring an indole core (a benzene ring fused to a pyrrole ring) with a propanoic acid side chain substituted at the indole’s 2-position. The amino group is attached to the α-carbon of the propanoic acid moiety, giving the molecule a zwitterionic character under physiological conditions. While its specific biological applications are still under investigation, structural analogs of this compound have demonstrated diverse pharmacological activities, including analgesic, anti-inflammatory, and CNS-modulating effects .

Properties

IUPAC Name

2-amino-3-(1H-indol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMONSTYCGIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis-Based Routes

The Fischer indole synthesis remains a foundational method for constructing indole derivatives, including α-amino-1H-indole-2-propanoic acid. This approach typically involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For the target compound, the synthesis begins with 2-formylindole as the carbonyl component, which reacts with a protected glycine derivative to introduce the amino acid side chain.

Key steps include:

  • Protection of the amino group : Boc (tert-butyloxycarbonyl) or acetyl groups are employed to prevent undesired side reactions during cyclization.

  • Cyclization : A mixture of 2-formylindole and N-protected glycine ethyl ester undergoes reflux in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction achieves ~65% yield after 12 hours at 110°C .

  • Deprotection and hydrolysis : The ester group is hydrolyzed using aqueous NaOH (2M), followed by acidification with HCl to yield the free amino acid.

Table 1: Reaction Conditions for Fischer Indole Synthesis

ParameterValue
Catalystp-TsOH (10 mol%)
SolventToluene
Temperature110°C
Time12 hours
Yield65%

Hydrochlorination and Esterification Method

A patent by CN105037240B outlines a scalable industrial process for synthesizing indole-based amino acid esters, adaptable to α-amino-1H-indole-2-propanoic acid . The method involves hydrochlorination of tryptophan analogs followed by esterification:

  • Initial hydrochlorination :

    • Tryptophan (20.4g, 0.1mol) is suspended in dichloroethane (30ml) with DIPEA (1.29g, 0.01mol).

    • Hydrogen chloride gas is introduced at 1.25ml/s for 0.5 hours at room temperature, forming tryptophan hydrochloride.

  • Esterification :

    • Methanol (4.16g, 0.13mol) is added, and HCl gas flow continues at 0.05ml/s under reflux (70°C).

    • Azeotropic distillation removes water, maintaining solvent volume by adding anhydrous dichloroethane.

    • After 3 hours, the crude product is vacuum-distilled and recrystallized in ice-cold dichloroethane, yielding 81% of the methyl ester hydrochloride .

Table 2: Key Parameters for Esterification

ParameterValue
SolventDichloroethane
CatalystDIPEA
Temperature70°C (reflux)
Reaction Time3 hours
Yield81%

Biocatalytic Stereoselective Synthesis

Enzymatic methods address challenges in achieving enantiomeric purity. Phenylalanine ammonia-lyase (PAL) immobilized on single-walled carbon nanotubes (SwCNTNH2-PAL) catalyzes the amination of cinnamic acid derivatives to produce L-configured amino acids. For α-amino-1H-indole-2-propanoic acid:

  • Substrate preparation : 3-(1H-indol-2-yl)acrylic acid is synthesized via Heck coupling between 2-bromoindole and acrylic acid.

  • Enzymatic amination :

    • The substrate (10mM) reacts with ammonia (1.5M) in phosphate buffer (pH 8.5) at 37°C.

    • SwCNTNH2-PAL (20mg/mL) achieves 85% conversion after 24 hours with >99% enantiomeric excess (e.e.).

Table 3: Biocatalytic Reaction Optimization

ParameterOptimal Value
pH8.5
Temperature37°C
Enzyme Loading20 mg/mL
Ammonia Concentration1.5 M
e.e.>99%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS enables modular incorporation of α-amino-1H-indole-2-propanoic acid into peptides. The Fmoc-protected derivative is synthesized as follows:

  • Fmoc protection : The amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide ester) in dimethylformamide (DMF) with DIEA (N,N-diisopropylethylamine).

  • Resin loading : The Fmoc-amino acid is attached to Wang resin via ester linkage using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Cleavage and deprotection : Treatment with TFA (trifluoroacetic acid)/water (95:5) for 2 hours liberates the free amino acid with 90% purity .

Purification and Analytical Characterization

Crude α-amino-1H-indole-2-propanoic acid is purified via:

  • Ion-exchange chromatography : Using Dowex 50WX8 resin eluted with 0.5M NH4OH.

  • Recrystallization : From ethanol/water (3:1) at −20°C, yielding 98% purity (HPLC).

Table 4: Analytical Data

TechniqueResult
HPLC Purity98%
Melting Point247–249°C (decomposes)
[α]D²⁵ (c=1, H2O)+12.5° (L-enantiomer)

Chemical Reactions Analysis

a-Amino-1H-Indole-2-propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including α-amino-1H-indole-2-propanoic acid. It has been shown to protect neurons from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Case Study : A study demonstrated that indole derivatives could prevent ROS damage and cell death in human neuroblastoma cells exposed to Aβ-peptide, a hallmark of Alzheimer's disease. The compound exhibited full protection against neuronal death induced by oxidative stress .

Anticancer Properties

Indole derivatives are recognized for their anticancer activities, often acting as inhibitors of tubulin polymerization and other cancer-related pathways.

  • Case Study : A series of indole-based compounds were evaluated for their antiproliferative activity against various cancer cell lines, including HeLa and SKOV3. One compound showed significant inhibition of tubulin polymerization with an IC50 value of 0.48 µM, indicating its potential as an anticancer agent .

Applications in Drug Development

The versatility of α-amino-1H-indole-2-propanoic acid has led to its exploration as a scaffold for developing new drugs:

Application Area Description
NeuroprotectionProtects against oxidative stress and apoptosis in neurodegenerative diseases
Cancer TreatmentActs as an inhibitor of tubulin polymerization and other cancer-related targets
Antiviral ActivityPotential as an HIV integrase inhibitor through chelation with Mg²⁺ ions

Mechanism of Action

The mechanism of action of a-amino-1H-Indole-2-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares α-amino-1H-indole-2-propanoic acid with key analogs, focusing on structural features, synthesis routes, physicochemical properties, and pharmacological profiles.

Structural Analogues and Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Distinctions
α-Amino-1H-indole-2-propanoic acid C${11}$H${12}$N$2$O$2$ 204.23 Indole-2 substitution, α-amino group
2-Aminoindane hydrochloride C$9$H${12}$ClN 169.65 Indane core (saturated benzene ring)
(2S)-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid C${11}$H${12}$N$2$O$3$ 220.23 7-Hydroxyindole substitution, S-configuration
2-(Indolin-1-yl)propanoic acid C${11}$H${13}$NO$_2$ 191.23 Indoline core (saturated pyrrole ring)
2-(6-(1-Oxoisoindolin-2-yl)-biphenyl-3-yl)propanoic acid C${22}$H${19}$NO$_3$ 345.40 Biphenyl linkage, isoindolinone moiety

Key Observations:

  • Aromaticity vs. Saturation: Indole derivatives (e.g., α-amino-1H-indole-2-propanoic acid) retain aromaticity, enhancing π-π stacking interactions with biological targets.
  • Substituent Effects: Hydroxy groups (e.g., 7-hydroxy substitution in ’s compound) increase polarity, affecting blood-brain barrier penetration . The biphenyl-isoindolinone hybrid in ’s compound introduces steric bulk, likely influencing receptor selectivity .

Pharmacological Profiles

Compound Name Activity Mechanism/Notes
2-Aminoindane hydrochloride Potent non-narcotic analgesic Acts via serotonin/norepinephrine reuptake inhibition
(2S)-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Potential CNS modulator Structural similarity to serotonin precursors
α-Amino-1H-Indole-2-Propanoic Acid Under investigation Hypothesized to interact with tryptophan hydroxylase or 5-HT receptors

Critical Insights:

  • Analgesic Efficacy: 2-Aminoindane hydrochloride’s non-narcotic analgesic activity (ED$_{50}$ = 0.5 mg/kg in rodents) surpasses many indole-based analogs, likely due to its enhanced metabolic stability .
  • Stereochemical Impact: The (2S)-configured analog in may exhibit enhanced bioavailability compared to racemic mixtures, emphasizing the role of chirality in drug design .

Physicochemical Properties

  • Solubility: Hydroxy-substituted analogs (e.g., ’s compound) show higher aqueous solubility (logP ~0.5) than non-polar derivatives like 2-(indolin-1-yl)propanoic acid (logP ~2.1) .
  • Thermal Stability: Isoindolinone derivatives () exhibit high thermal stability (decomposition >250°C), advantageous for formulation .

Biological Activity

α-Amino-1H-Indole-2-propanoic acid (AIIPA) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of AIIPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

AIIPA possesses a unique indole structure with an amino group at the alpha position and a propanoic acid side chain. The indole nucleus is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Pharmacological Activities

AIIPA exhibits a range of biological activities, including:

  • Antiviral Activity : AIIPA has shown promise as an inhibitor of HIV-1 integrase, which is crucial for viral replication. Studies indicate that derivatives of AIIPA can inhibit integrase strand transfer with IC50 values ranging from 0.13 to 6.85 μM, suggesting significant antiviral potential .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. Indole derivatives, including AIIPA, have demonstrated cytotoxicity against human leukemia (MV4-11), lung (A549), and colon (HCT116) cancer cells, with some derivatives exhibiting enhanced activity compared to the parent compound .
  • Anti-inflammatory Effects : Research indicates that AIIPA can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like asthma and allergic rhinitis. Its ability to act as a CysLT1 antagonist further supports its role in managing inflammatory responses .

The biological activity of AIIPA is largely attributed to its interaction with specific molecular targets:

  • HIV-1 Integrase Inhibition : AIIPA and its derivatives bind to the active site of HIV-1 integrase, chelating metal ions essential for enzyme activity. This interaction disrupts the viral life cycle by preventing the integration of viral DNA into the host genome .
  • Receptor Modulation : AIIPA has been identified as a modulator of G protein-coupled receptors (GPCRs), particularly CysLT receptors involved in asthma and other inflammatory diseases. Its antagonistic action on CysLT1 receptors is significant for developing new treatments for respiratory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of AIIPA and its derivatives:

  • Antiviral Efficacy : A study demonstrated that a derivative of AIIPA exhibited an IC50 value of 32.37 μM against HIV-1 integrase, indicating potential as an antiviral agent .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain AIIPA derivatives showed improved anticancer activity compared to standard treatments, highlighting their potential as novel chemotherapeutic agents .
  • Inflammation Reduction : Research involving animal models indicated that AIIPA could significantly reduce markers of inflammation in conditions such as asthma, supporting its therapeutic use in respiratory diseases .

Data Tables

The following tables summarize key findings related to the biological activity of AIIPA:

Activity TypeCompound/DerivativeIC50 Value (μM)Reference
HIV-1 Integrase InhibitionAIIPA Derivative0.13 - 6.85
Anticancer ActivityAIIPAVaries by cell line
CysLT1 AntagonismAIIPA0.66 ± 0.19

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-amino-1H-indole-2-propanoic acid, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves coupling indole derivatives with amino acid precursors. For example, solid-phase peptide synthesis (SPPS) can be adapted using Fmoc-protected amino acids and indole-2-carboxylic acid intermediates. Post-synthesis, purity is validated via reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm, while structural confirmation employs 1H^1H-NMR (e.g., indole proton signals at δ 7.1–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Stability under varying pH and temperature conditions should also be assessed using accelerated degradation studies .

Q. How do the physicochemical properties of α-amino-1H-indole-2-propanoic acid influence its solubility and reactivity in biological systems?

  • Methodological Answer : The compound’s zwitterionic nature (due to the amino and carboxylic acid groups) affects solubility, which can be quantified via shake-flask experiments in buffers (pH 1–12). Partition coefficients (logP) are determined using octanol-water partitioning. Reactivity studies focus on its propensity for intramolecular cyclization or oxidation, analyzed via kinetic assays under controlled oxygen and light exposure. Computational modeling (e.g., DFT calculations) predicts tautomeric equilibria and potential reactive sites .

Q. What spectroscopic and chromatographic methods are optimal for distinguishing α-amino-1H-indole-2-propanoic acid from its isomers or degradation products?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers, while tandem MS/MS fragments key ions (e.g., m/z 218 for the parent ion). FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm1^{-1}). X-ray crystallography resolves stereochemical ambiguities, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for α-amino-1H-indole-2-propanoic acid across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolic pathways or assay conditions. Standardize protocols using ISO-certified cell lines (e.g., HEK293 vs. HepG2) and control for variables like serum concentration and passage number. Dose-response curves (IC50_{50}/EC50_{50}) should be generated in triplicate, with orthogonal assays (e.g., fluorescence-based vs. luminescence) to confirm activity. Proteomic profiling identifies off-target interactions that explain variability .

Q. What strategies optimize the enantiomeric purity of α-amino-1H-indole-2-propanoic acid during asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Reaction optimization includes screening solvents (e.g., THF vs. DMF) and temperatures. Kinetic resolution using lipases (e.g., Candida antarctica) can further purify enantiomers .

Q. How does α-amino-1H-indole-2-propanoic acid interact with microbial enzymes, and what computational tools predict its metabolic fate?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with bacterial enzymes like tryptophan synthase. In vitro assays with 14C^{14}C-labeled compound track metabolic incorporation into pathways (e.g., kynurenine). Machine learning platforms (e.g., MetaPred) predict gut microbiota metabolism, validated via LC-MS metabolomic profiling of fecal cultures .

Q. What experimental designs mitigate batch-to-batch variability in α-amino-1H-indole-2-propanoic acid synthesis for reproducible pharmacokinetic studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction time and catalyst loading. Use statistical tools (e.g., ANOVA, DOE) to identify variance sources. Accelerated stability studies (ICH guidelines) ensure batch consistency. In vivo studies should include crossover designs to control inter-subject variability .

Key Considerations for Data Interpretation

  • Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Advanced Characterization : Pair cryo-EM for structural insights with molecular dynamics simulations to study conformational flexibility .

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